molecular formula C25H25ClO3 B1244378 3-Cl-AHPC

3-Cl-AHPC

Katalognummer: B1244378
Molekulargewicht: 408.9 g/mol
InChI-Schlüssel: ZUIMAMHUQKPCBR-QHHAFSJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid, commonly referred to as 3-Cl-AHPC, is an adamantyl-substituted retinoid-related molecule. This compound has garnered significant attention due to its potent anti-cancer properties, particularly in inducing apoptosis in various cancer cell lines, including human acute myelogenous leukemia cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid involves several key steps:

    Starting Materials: The synthesis begins with the preparation of 4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid.

Industrial Production Methods

While specific industrial production methods for 3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring purity, and implementing cost-effective and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Wissenschaftliche Forschungsanwendungen

Induction of Matriptase/HAI-1 Complex Formation

  • Matriptase Activity Regulation : 3-Cl-AHPC has been shown to induce matriptase/HAI-1 complex formation in a time- and dose-dependent manner, effectively down-regulating matriptase activity without altering its expression levels. This regulation is crucial as dysregulated matriptase activity is linked to tumor growth and metastasis .
  • Inhibition of Pro-HGF Cleavage : The compound inhibits matriptase-mediated cleavage of pro-hepatocyte growth factor (pro-HGF), thereby suppressing signaling pathways that promote cell scattering and migration .

Apoptosis Induction

This compound is also known for its ability to induce apoptosis in cancer cells:

  • Inhibition of AKT Activity : The compound has been reported to inhibit phosphatidylinositol 3-kinase (PI3-K) activity, which in turn decreases AKT activity. This inhibition is critical because AKT plays a significant role in promoting cell survival in various malignancies .
  • Caspase Activation : Studies have demonstrated that this compound induces caspase-dependent apoptosis in breast and prostate carcinoma cells, highlighting its potential as a therapeutic agent in targeting these cancers .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Breast Cancer Models : In vitro studies have shown that treatment with this compound leads to significant apoptosis in breast cancer cell lines, correlating with decreased levels of active AKT and increased caspase activity .
  • Prostate Cancer Studies : Similar effects have been observed in prostate cancer models where this compound treatment resulted in the induction of apoptosis and inhibition of tumor cell proliferation through the modulation of key signaling pathways .

Comprehensive Data Table

Application AreaMechanism of ActionObserved EffectsReferences
Cancer TreatmentInduces matriptase/HAI-1 complex formationSuppression of matriptase activity
Inhibits pro-HGF cleavageReduced cell scattering and migration
Induces apoptosis via AKT inhibitionIncreased apoptosis in breast and prostate cancers
Enhances caspase activationPromotes cell death in malignant cells

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid is unique due to its specific structure, which confers potent anti-cancer properties and the ability to induce apoptosis in cancer cells resistant to standard retinoids. Its ability to bind to the small heterodimer partner and activate the NF-κB pathway distinguishes it from other retinoid-related compounds .

Eigenschaften

Molekularformel

C25H25ClO3

Molekulargewicht

408.9 g/mol

IUPAC-Name

(E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorophenyl]prop-2-enoic acid

InChI

InChI=1S/C25H25ClO3/c26-22-10-15(2-6-24(28)29)1-4-20(22)19-3-5-23(27)21(11-19)25-12-16-7-17(13-25)9-18(8-16)14-25/h1-6,10-11,16-18,27H,7-9,12-14H2,(H,28,29)/b6-2+

InChI-Schlüssel

ZUIMAMHUQKPCBR-QHHAFSJGSA-N

Isomerische SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)/C=C/C(=O)O)Cl)O

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)C=CC(=O)O)Cl)O

Synonyme

3-Cl-AHPC
4-(3-(1-adamantyl)-4-hydroxyphenyl)-3-chlorocinnamic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.